An In-depth Technical Guide to 1-Methylbenz[a]anthracene: Physicochemical Properties, Synthesis, and Toxicological Profile
An In-depth Technical Guide to 1-Methylbenz[a]anthracene: Physicochemical Properties, Synthesis, and Toxicological Profile
This guide provides a comprehensive overview of 1-Methylbenz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) of significant interest to researchers in toxicology, environmental science, and drug development. As a methylated derivative of benz[a]anthracene, its properties and biological activities are of considerable importance in understanding the structure-activity relationships of this class of compounds.
Physicochemical Characteristics
1-Methylbenz[a]anthracene is a pale yellow to beige solid, a characteristic shared by many polycyclic aromatic hydrocarbons.[1] Its fundamental properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling. The hydrophobic nature of this compound dictates its environmental fate and bioavailability, leading to its accumulation in soil and sediment.[1]
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₄ | [2] |
| Molecular Weight | 242.31 g/mol | [2][3] |
| Appearance | Pale yellow to beige solid | [1] |
| Melting Point | Not explicitly available for 1-isomer; isomers range from 150.5°C (12-isomer) to 183-183.6°C (10-isomer) | [4][5] |
| Boiling Point | Not explicitly available for 1-isomer; 8-isomer boils at 272°C at 3 mm Hg | [6] |
| Water Solubility | 55 µg/L at 27°C | [3] |
| LogP (Octanol/Water Partition Coefficient) | 6.3 | [2] |
Note on Isomeric Variation: It is crucial to recognize that the physical properties of methylbenz[a]anthracenes can vary significantly between isomers. For instance, the melting point of 12-methylbenz[a]anthracene is 150.5°C, while that of 10-methylbenz[a]anthracene is 183-183.6°C.[4][5] This underscores the importance of using isomer-specific data in research.
Chemical Properties and Synthesis
The chemical reactivity of 1-Methylbenz[a]anthracene is characteristic of PAHs, involving electrophilic substitution reactions and oxidation. The presence of the methyl group can influence the regioselectivity of these reactions.
Illustrative Synthesis Workflow
While a specific, detailed synthesis protocol for 1-Methylbenz[a]anthracene was not found in the initial search, a general synthetic strategy for related polycyclic aromatic hydrocarbons can be illustrated. The following diagram depicts a conceptual workflow for the synthesis of a methyl-substituted benz[a]anthracene, which could be adapted for the 1-methyl isomer. This process often involves the coupling of smaller aromatic precursors followed by cyclization reactions.
Caption: Conceptual workflow for the synthesis of 1-Methylbenz[a]anthracene.
Spectroscopic Profile
The structural elucidation and quantification of 1-Methylbenz[a]anthracene rely on various spectroscopic techniques.
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UV-Visible Spectroscopy: The extended π-system of 1-Methylbenz[a]anthracene results in characteristic UV-visible absorption spectra. The parent compound, benz[a]anthracene, exhibits absorption maxima that are shifted to longer wavelengths compared to smaller aromatic systems like benzene and naphthalene.[7] For instance, 7-methylbenz[a]anthracene shows maximum absorption at 353 nm, 370 nm, and 388 nm, among others.[8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the precise structure and isomeric purity of 1-Methylbenz[a]anthracene. The chemical shifts in the ¹³C NMR spectrum of the related 11-methylbenz[a]anthracene have been computed.[9]
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Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the identification and quantification of 1-Methylbenz[a]anthracene in complex mixtures.[10] The mass spectrum of 10-methylbenz[a]anthracene shows a prominent molecular ion peak at m/z 242.[11]
Toxicological and Carcinogenic Properties
1-Methylbenz[a]anthracene is recognized as a monomethylated polycyclic aromatic hydrocarbon with carcinogenic activity.[3] The carcinogenicity of methylated PAHs is a subject of extensive research, with some studies suggesting that methyl substitution can enhance carcinogenic potential compared to the parent PAH.[12]
Metabolic Activation Pathway
The carcinogenic effects of many PAHs are not due to the parent compound itself but rather to its metabolic activation into reactive intermediates that can bind to DNA, forming adducts and initiating carcinogenesis. This process is primarily mediated by cytochrome P450 enzymes.
Caption: Generalized metabolic activation pathway of a methyl-substituted benz[a]anthracene.
The metabolism of related compounds, such as 7-methylbenz[a]anthracene, has been shown to produce dihydrodiols and hydroxymethyl derivatives.[13][14] For 7,12-dimethylbenz[a]anthracene (DMBA), the formation of a diol epoxide in the "bay region" of the molecule is a critical step in its carcinogenic activity.[12] It is plausible that 1-Methylbenz[a]anthracene undergoes a similar metabolic activation process.
Experimental Protocols
Analysis of 1-Methylbenz[a]anthracene by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the analysis of 1-Methylbenz[a]anthracene in environmental or biological samples.
1. Sample Preparation:
- Extraction: The choice of extraction solvent and technique depends on the sample matrix. For solid samples like soil or sediment, Soxhlet extraction or pressurized liquid extraction with a non-polar solvent such as hexane or a mixture of hexane and acetone is common. For aqueous samples, liquid-liquid extraction with a solvent like dichloromethane is typically employed.
- Cleanup: The crude extract often contains interfering compounds that need to be removed. Solid-phase extraction (SPE) using silica or Florisil cartridges is a widely used cleanup technique.[15]
- Condition the silica SPE cartridge with hexane.
- Load the sample extract onto the cartridge.
- Elute the PAHs with a suitable solvent or solvent mixture (e.g., hexane:dichloromethane).
- Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.
2. GC-MS Analysis:
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is suitable for separating PAHs.
- Injector: Splitless injection is typically used for trace analysis.
- Oven Temperature Program: An optimized temperature program is crucial for the separation of isomeric PAHs. A typical program might start at a low temperature (e.g., 60-80°C), ramp up to a high temperature (e.g., 300-320°C), and hold for a period to ensure elution of all analytes.
- Mass Spectrometer: Operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) is preferred to enhance sensitivity and selectivity by monitoring the characteristic ions of 1-Methylbenz[a]anthracene (e.g., m/z 242, 241, 239).[10]
3. Data Analysis:
- Identification: The identification of 1-Methylbenz[a]anthracene is based on the retention time and the mass spectrum compared to an authentic standard.
- Quantification: Quantification is typically performed using an internal standard method. A deuterated PAH, such as benz[a]anthracene-d12, is often used as an internal standard.[10]
Conclusion
1-Methylbenz[a]anthracene represents an important member of the methylated polycyclic aromatic hydrocarbon family. Its distinct physicochemical properties, particularly its hydrophobicity, govern its environmental behavior. The potential for metabolic activation to carcinogenic intermediates underscores its toxicological significance. A thorough understanding of its properties, supported by robust analytical methodologies, is essential for accurate risk assessment and for advancing research into the mechanisms of PAH-induced carcinogenesis.
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